molecular formula C14H14N4O5S B11021328 N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}glycylglycine

N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}glycylglycine

Cat. No.: B11021328
M. Wt: 350.35 g/mol
InChI Key: QEHLRXWVASRIOJ-UHFFFAOYSA-N
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Description

N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}glycylglycine is a complex organic compound that features a pyridazinone core with a thiophene ring and glycine residues

Properties

Molecular Formula

C14H14N4O5S

Molecular Weight

350.35 g/mol

IUPAC Name

2-[[2-[[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C14H14N4O5S/c19-11(16-7-14(22)23)6-15-12(20)8-18-13(21)4-3-9(17-18)10-2-1-5-24-10/h1-5H,6-8H2,(H,15,20)(H,16,19)(H,22,23)

InChI Key

QEHLRXWVASRIOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}glycylglycine typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}glycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}glycylglycine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic uses, such as in drug development.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}glycylglycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives with different substituents on the pyridazinone core or thiophene ring. Examples include:

Uniqueness

N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}glycylglycine is unique due to its specific combination of functional groups and residues, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}glycylglycine is a synthetic compound characterized by its unique structural features, including a pyridazine core and a thiophene ring. This compound is part of a class of molecules that exhibit potential pharmacological activities due to their complex interactions with biological systems. The presence of the acetyl group and the glycylglycine moiety suggests that it may have properties relevant to peptide synthesis and drug design.

Structural Characteristics

The molecular formula of this compound is C15H17N3O4S, with a molecular weight of 335.38 g/mol. The compound's structure includes:

Structural Feature Description
Pyridazine CoreA six-membered ring containing two nitrogen atoms.
Thiophene RingA five-membered ring containing sulfur, contributing to its electronic properties.
Acetyl GroupEnhances lipophilicity and potential biological activity.
Glycylglycine MoietyImparts peptide-like characteristics, possibly influencing receptor interactions.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives containing acetyl groups have shown enhanced bactericidal effects against various bacterial strains, including Staphylococcus spp. . The mechanism of action often involves interference with biofilm formation and gene transcription related to virulence factors.

Cytotoxicity Studies

Cytotoxicity tests conducted on various cell lines indicate that related compounds can exhibit selective toxicity towards cancer cells while sparing normal cells. For example, studies on 3-acetyl derivatives demonstrated varied effects on cell viability across different concentrations, with some compounds leading to increased viability in non-cancerous L929 cells while exhibiting cytotoxic effects in cancerous lines like HepG2 .

Compound Concentration (µM) Cell Viability (%) at 24h Cell Viability (%) at 48h
Compound 241009279
Compound 252007768
Compound 295093127

This table illustrates the variability in cell response to different concentrations of compounds derived from similar structural frameworks.

The proposed mechanism of action for this compound involves binding to specific molecular targets, potentially inhibiting enzymes or receptors involved in disease pathways. Such interactions could lead to reduced disease progression or symptom alleviation. Computational studies suggest that the compound may have multiple biological targets due to its structural complexity, which could lead to diverse pharmacological effects.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of related compounds for their biological activities. For example, the synthesis of N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-beta-alanine demonstrated promising results in preliminary assays, indicating potential for further development in therapeutic applications.

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